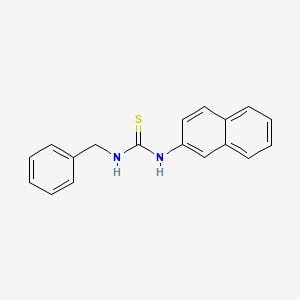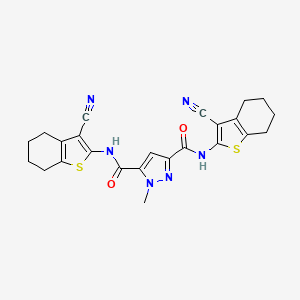
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP4i, and it has been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the inhibition of DPP-4 enzyme activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released by the gut in response to food intake. Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been shown to exhibit potent inhibitory activity against DPP-4 enzyme activity in vitro and in vivo. It has also been reported to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes mellitus. Furthermore, it has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its beneficial effects on glucose metabolism.
実験室実験の利点と制限
The advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in lab experiments include its potent inhibitory activity against DPP-4 enzyme activity, its ability to improve glucose metabolism, and its potential applications in drug discovery and development. However, its limitations include its relatively low solubility in aqueous solutions, which may limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the pharmacokinetic and pharmacodynamic properties of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in vivo.
3. Evaluation of the safety and efficacy of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in clinical trials.
4. Development of novel DPP-4 inhibitors based on the structure of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine.
5. Investigation of the potential applications of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine in other fields such as neuroscience and cancer research.
Conclusion:
In conclusion, 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a chemical compound that has shown promising results in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its potent inhibitory activity against DPP-4 enzyme activity and its ability to improve glucose metabolism make it a promising candidate for the treatment of type 2 diabetes mellitus. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine involves the reaction of morpholine with 1-(2,2-diphenylethyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
科学的研究の応用
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a critical role in the regulation of glucose metabolism. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus, and 2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has shown promising results in preclinical studies.
特性
IUPAC Name |
1-[2-(2,2-diphenylethyl)morpholin-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(18-26-13-7-12-24-26)25-14-15-28-21(17-25)16-22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21-22H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRONCCLMZLXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-diphenylethyl)-4-(1H-pyrazol-1-ylacetyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)

![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)
![(4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6012136.png)

![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B6012149.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B6012161.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B6012164.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6012178.png)
![4-methoxy-N-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6012189.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B6012217.png)